![molecular formula C14H22OS B14289378 {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene CAS No. 138249-99-7](/img/structure/B14289378.png)
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a 4-ethoxy-2-methylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-ethoxy-2-methylbutan-2-yl chloride with sodium sulfide to form the corresponding sulfanyl compound.
Substitution reaction: The sulfanyl intermediate is then reacted with benzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenol: Contains a sulfanyl group attached to a benzene ring.
Benzyl mercaptan: Features a benzyl group attached to a sulfanyl group.
4-Ethoxy-2-methylbutan-2-yl chloride: A precursor in the synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene.
Uniqueness
This compound is unique due to the presence of both an ethoxy and a sulfanyl group attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
138249-99-7 |
|---|---|
Molekularformel |
C14H22OS |
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
(4-ethoxy-2-methylbutan-2-yl)sulfanylmethylbenzene |
InChI |
InChI=1S/C14H22OS/c1-4-15-11-10-14(2,3)16-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI-Schlüssel |
XFYPSWYQLADGGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(C)(C)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
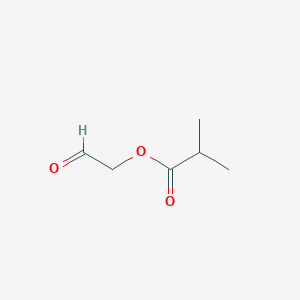

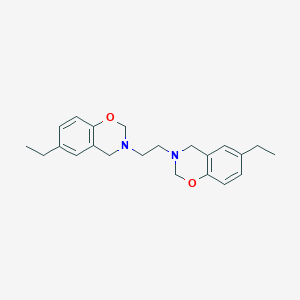
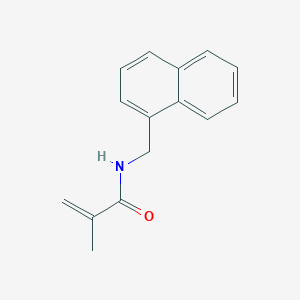
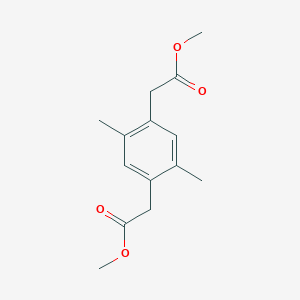
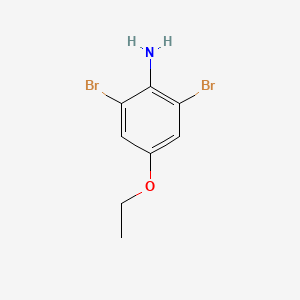
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
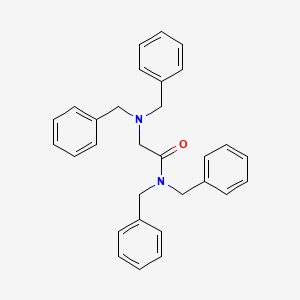
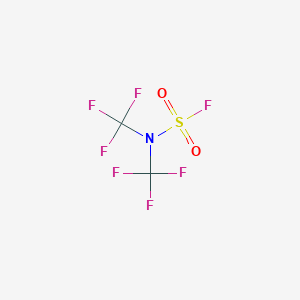
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
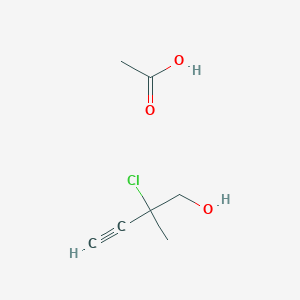
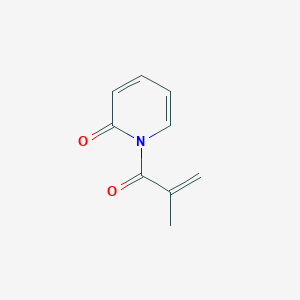
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
